TCO-PEG4-CH2 NHS ester

Description

Contextualization of Bioorthogonal Chemistry in Research

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes. pcbiochemres.comacs.orgacs.org Coined in 2003, this concept has become a powerful tool in chemical biology, allowing researchers to label and study biomolecules in their natural environment. nih.gov These reactions are characterized by their high selectivity and efficiency, enabling the covalent modification of biomolecules with non-native functional groups under biological conditions. acs.orgacs.org

The applications of bioorthogonal chemistry are extensive and have revolutionized various research areas, including:

Bio-labeling and Imaging: Enabling the fluorescent labeling of biomolecules like proteins and tubulin for real-time dynamic monitoring within living cells. nih.gov

Drug Discovery and Delivery: Facilitating the development of targeted drug delivery systems and the synthesis of antibody-drug conjugates. nih.goveurjchem.com

Proteomics: Aiding in activity-based protein profiling and the purification of tagged proteins. acs.org

Key bioorthogonal reactions include Staudinger ligation, strain-promoted azide-alkyne cycloaddition (SPAAC), and the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes like trans-cyclooctenes (TCO). pcbiochemres.comeurjchem.com The iEDDA reaction is particularly noted for its exceptionally fast kinetics. conju-probe.com

The Role of Heterobifunctional Linkers in Molecular Conjugation

Heterobifunctional linkers are molecules that possess two different reactive groups, each with its own specific reactivity. covachem.com This dual functionality allows for the controlled, stepwise conjugation of two different molecules, such as proteins, peptides, or oligonucleotides. covachem.comthermofisher.comrsc.org A common strategy involves an amine-reactive group, like an N-hydroxysuccinimide (NHS) ester, and a group with a different chemical selectivity, such as a maleimide (B117702) which reacts with sulfhydryl groups. covachem.comthermofisher.com

These linkers are central to bioconjugation chemistry and are instrumental in creating complex molecular constructs. rsc.org They are used in a sequential manner, where one protein is first modified with the linker via its more labile reactive group. After removing any unreacted linker, the modified protein is then introduced to the second molecule, which reacts with the second functional group of the linker. thermofisher.com This controlled approach is crucial for applications like the formation of antibody-drug conjugates and enzyme-antibody conjugates. covachem.com The inclusion of oligo(ethylene glycol) (OEG) or polyethylene (B3416737) glycol (PEG) spacers in these linkers can improve solubility and reduce steric hindrance. nih.govbroadpharm.com

Overview of TCO-PEG4-CH2 NHS Ester as a Prominent Bioconjugation Reagent

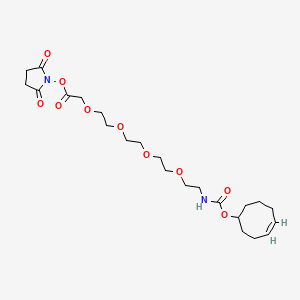

This compound is a heterobifunctional linker that integrates the key features of bioorthogonal chemistry and linker technology. conju-probe.comlumiprobe.com It contains a trans-cyclooctene (B1233481) (TCO) group and an N-hydroxysuccinimide (NHS) ester group, separated by a tetraethylene glycol (PEG4) spacer. lumiprobe.com

The NHS ester group reacts efficiently with primary amine groups found on biomolecules like proteins and antibodies, forming a stable amide bond. escholarship.org This reaction is a common method for attaching the linker to a molecule of interest. broadpharm.com

The TCO group is the bioorthogonal component, which participates in extremely fast and selective inverse-electron-demand Diels-Alder (iEDDA) reactions with tetrazine-containing molecules. conju-probe.commedchemexpress.com This "click chemistry" reaction is highly efficient in aqueous environments and allows for the specific conjugation of the TCO-modified molecule to a tetrazine-labeled partner, even at low concentrations. conju-probe.com

The hydrophilic PEG4 spacer serves to increase the water solubility of the entire construct, reduce potential aggregation, and minimize steric hindrance between the conjugated molecules. broadpharm.comaxispharm.com This feature is particularly important for maintaining the biological activity of the conjugated partners. escholarship.org

The combination of these three components makes this compound a versatile and powerful tool for a wide range of bioconjugation applications, including targeted drug delivery, molecular imaging, and the construction of complex protein conjugates. conju-probe.comchemimpex.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C24H38N2O10 | conju-probe.comlumiprobe.comchemimpex.com |

| Molecular Weight | 514.56 g/mol | conju-probe.com |

| CAS Number | 1621096-79-4 | conju-probe.comlumiprobe.comchemimpex.com |

| Appearance | Colorless oil/syrup | conju-probe.comlumiprobe.comchemimpex.com |

| Solubility | Soluble in DMSO, DMF, THF, DCM, Acetonitrile | conju-probe.comlumiprobe.com |

| Purity | >95% | conju-probe.com |

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N2O10/c26-20-8-9-21(27)25(20)35-22(28)18-33-17-16-32-15-14-31-13-12-30-11-10-24-23(29)34-19-6-4-2-1-3-5-7-19/h1-2,19H,3-18H2,(H,24,29)/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLTRGDCVNWNLKO-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCC(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCC(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N2O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanism of Tco Peg4 Ch2 Nhs Ester

N-Hydroxysuccinimide (NHS) Ester Reactivity Profile

N-Hydroxysuccinimide esters are highly valued in bioconjugation for their ability to efficiently react with primary amines at physiological pH, forming stable amide bonds. creative-proteomics.com

The primary reaction of an NHS ester is with a primary aliphatic amine (-NH2), a functional group commonly found at the N-terminus of proteins and in the side chain of lysine (B10760008) residues. thermofisher.comgbiosciences.com The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, followed by the elimination of the N-hydroxysuccinimide leaving group, resulting in a stable amide bond. creative-proteomics.comglenresearch.com While NHS esters can also react with other nucleophiles like hydroxyl and sulfhydryl groups, the resulting ester and thioester linkages are less stable and susceptible to hydrolysis or displacement by amines. glenresearch.com

This amine-reactive ligation is typically performed in aqueous buffers with a pH range of 7.2 to 9. thermofisher.comresearchgate.net The efficiency of the reaction is pH-dependent, as the primary amine needs to be in its deprotonated, nucleophilic state. creative-proteomics.com

A significant competing reaction for the aminolysis of NHS esters is hydrolysis, where the ester reacts with water. glenresearch.comacs.orgnih.gov The rate of hydrolysis is highly dependent on the pH of the reaction buffer. thermofisher.comlumiprobe.com As the pH increases, the rate of hydrolysis also increases, which can reduce the efficiency of the desired amine coupling, especially in dilute protein solutions. thermofisher.comlumiprobe.com

The stability of NHS esters in aqueous solutions is often characterized by their half-life. For instance, the half-life of hydrolysis for NHS-ester compounds can be several hours at pH 7.0 and 0°C, but this decreases to just minutes at a pH of 8.6 and 4°C. thermofisher.comlumiprobe.com

To optimize coupling efficiency, reactions are often carried out in phosphate (B84403), carbonate-bicarbonate, HEPES, or borate (B1201080) buffers at a pH between 7.2 and 8.5. thermofisher.com It is crucial to avoid primary amine-containing buffers, such as Tris, as they will compete with the target molecule for reaction with the NHS ester. thermofisher.com

| pH | Temperature | Half-life |

|---|---|---|

| 7.0 | 0°C | 4-5 hours thermofisher.com |

| 8.0 | N/A | 1 hour thermofisher.com |

| 8.6 | 4°C | 10 minutes thermofisher.comlumiprobe.comthermofisher.com |

Trans-Cyclooctene (B1233481) (TCO) Bioorthogonal Reactivity

The trans-cyclooctene (TCO) moiety of the TCO-PEG4-CH2 NHS ester participates in bioorthogonal chemistry, specifically the inverse electron-demand Diels-Alder (IEDDA) reaction. This reaction is known for its exceptional speed and selectivity, allowing for efficient conjugation in complex biological environments. nih.govresearchgate.net

The IEDDA reaction is a powerful tool in chemical biology that occurs between an electron-rich dienophile, in this case, the strained trans-cyclooctene, and an electron-poor diene, a tetrazine. nih.goviris-biotech.dersc.org This cycloaddition is followed by a retro-Diels-Alder reaction that eliminates nitrogen gas (N2) as the sole byproduct, driving the reaction forward and forming a stable dihydropyridazine (B8628806) product. nih.goviris-biotech.debroadpharm.com The reaction is catalyst-free and can proceed in a variety of solvents, including water, cell media, and cell lysates. nih.gov

The reaction between TCO and tetrazine is characterized by extraordinarily fast second-order rate constants, often in the range of 800 to 30,000 M⁻¹s⁻¹. iris-biotech.devectorlabs.comnih.gov This high reaction rate allows for efficient labeling even at very low concentrations of reactants, which is a significant advantage in biological systems. nih.goviris-biotech.de

The selectivity of the TCO-tetrazine ligation is another key feature. The TCO group is highly specific for tetrazines and does not react with other functional groups typically found in biological systems, such as amines, thiols, or hydroxyls. broadpharm.com This bioorthogonality ensures that the conjugation is precise and does not lead to unwanted side reactions. vectorlabs.com The reaction kinetics are also largely unaffected by changes in pH within a physiologically relevant range. nih.gov

| Tetrazine Derivative | Rate Constant (k₂) | Conditions |

|---|---|---|

| 3,6-di-(2-pyridyl)-s-tetrazine | ~2000 M⁻¹s⁻¹ nih.gov | Methanol/Water (9:1), 25°C |

| Various substituted tetrazines | 210 - 30,000 M⁻¹s⁻¹ nih.gov | PBS, 37°C |

| General TCO-tetrazine reaction | >800 M⁻¹s⁻¹ interchim.frvectorlabs.com | Aqueous media |

The Role of the PEG4 Spacer in Enhancing Conjugation Performance

PEG spacers are known to be hydrophilic, which increases the water solubility of the entire molecule. thermofisher.comlifetein.com This is particularly beneficial when working with biomolecules in aqueous buffers, as it can prevent aggregation and precipitation. thermofisher.comrsc.org The hydrophilic nature of the PEG spacer also helps to reduce non-specific binding of the conjugate to other surfaces or proteins. youtube.com

Furthermore, the PEG4 spacer provides a flexible and extended connection between the NHS ester and the TCO group. interchim.frvectorlabs.com This increased length and flexibility can help to overcome steric hindrance, allowing the reactive ends of the molecule to more easily access their target functional groups on biomolecules. interchim.frthermofisher.com Studies have shown that the incorporation of a PEG chain can significantly increase the reactivity of the TCO group. escholarship.org By creating distance between the conjugated biomolecule and the TCO moiety, the PEG spacer ensures that the TCO group is accessible for efficient reaction with its tetrazine partner.

Hydrophilicity and Solubility Modulation in Aqueous Systems

A significant feature of the this compound is the tetraethylene glycol (PEG4) spacer, which plays a crucial role in improving its solubility in aqueous environments. lumiprobe.comtebubio.comfishersci.com The hydrophilic nature of the PEG linker imparts greater water solubility to the entire molecule. fishersci.combroadpharm.com This is a critical property for bioconjugation reactions, which are typically performed in aqueous buffers under mild conditions to maintain the integrity of biological macromolecules like proteins and antibodies. conju-probe.comvectorlabs.comvectorlabs.com

The enhanced solubility facilitates more efficient labeling of biomolecules by ensuring that the reagent remains dissolved and available for reaction in the buffered media. interchim.fr The PEG moiety makes the compound an ideal choice for researchers in pharmaceuticals and biotechnology, as it helps to overcome the solubility challenges often associated with hydrophobic crosslinkers. chemimpex.com This improved solubility is advantageous for developing targeted drug delivery systems and diagnostic tools. chemimpex.com

Table 1: Solubility Properties of this compound This interactive table summarizes the solvents in which this compound is soluble, as reported in scientific and technical literature.

| Solvent | Solubility Status |

| Aqueous Buffers | Enhanced |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Dichloromethane (DCM) | Soluble |

| Acetonitrile | Soluble |

| Chloroform | Soluble |

| Tetrahydrofuran (THF) | Soluble |

Mitigation of Steric Hindrance and Protein Aggregation

The PEG4 spacer in this compound provides a long and flexible connection between the NHS ester and the TCO moiety. lumiprobe.comvectorlabs.com This structural feature is instrumental in minimizing steric hindrance during the ligation process. tebubio.comfishersci.combroadpharm.comvectorlabs.com When labeling a large biomolecule such as an antibody, the spacer arm extends the reactive TCO group away from the surface of the protein, preventing the protein's bulk from obstructing the subsequent reaction with a tetrazine-containing molecule. lumiprobe.comvectorlabs.cominterchim.fr

Furthermore, the hydrophilic PEG chain helps to reduce the aggregation of labeled proteins, which can be a significant issue when modifying proteins with more hydrophobic crosslinkers. interchim.fr By improving the solubility of the modified protein and minimizing intermolecular interactions that can lead to aggregation, the PEG4 linker helps maintain the biological activity and stability of the resulting conjugate. interchim.frbiocompare.com In laboratory applications, this has been noted to minimize unwanted interactions and improve the activity of bioconjugated antibodies. biocompare.com

Table 2: Functional Contributions of the PEG4 Spacer This table details the advantages conferred by the PEG4 linker in the this compound molecule during bioconjugation.

| Feature of PEG4 Spacer | Functional Advantage | Reference |

| Hydrophilic Nature | Enhances water-solubility of the reagent and the resulting conjugate. | fishersci.combroadpharm.com |

| Flexibility & Length | Minimizes steric hindrance between the conjugated biomolecule and the tetrazine. | lumiprobe.comvectorlabs.com |

| Surface Shielding | Reduces non-specific binding and aggregation of labeled proteins. | interchim.fr |

Impact on TCO Moiety Accessibility and Reactivity

The accessibility of the TCO group is critical for the efficiency of the bioorthogonal reaction with its tetrazine partner. The PEG4 spacer physically extends the TCO moiety away from the biomolecule's surface, enhancing its accessibility to incoming tetrazine reagents. interchim.fr This separation is crucial for achieving the rapid reaction kinetics characteristic of the TCO-tetrazine ligation, which is described as the fastest bioorthogonal ligation available. conju-probe.comtcichemicals.com

The inverse-electron demand Diels-Alder (IEDDA) cycloaddition between TCO and tetrazine possesses exceptional kinetics, with rate constants reported to be greater than 800 M⁻¹s⁻¹. interchim.fr This rapid reactivity allows for the efficient conjugation of biomolecules even at low concentrations. conju-probe.cominterchim.fr Research on polymeric nanoparticles has shown that the local environment of the TCO moiety can significantly influence reaction rates. nih.gov While the PEG linker itself is designed to be inert, by preventing steric clash and aggregation, it ensures the TCO group remains exposed and available, thereby preserving its inherent high reactivity for the click reaction. vectorlabs.cominterchim.fr The TCO functional group also demonstrates stability in aqueous buffered media, which is essential for multi-step conjugation procedures. interchim.fr

Synthetic Methodologies and Derivative Functionalization

General Synthetic Strategies for TCO-PEG4-CH2 NHS Ester Precursors

The synthesis of this compound precursors involves a multi-step process that focuses on creating the strained trans-cyclooctene (B1233481) ring and subsequently linking it to the PEGylated NHS ester moiety. While the exact synthesis for the "CH2" variant is proprietary, general strategies for similar TCO-PEG-NHS esters have been described in the scientific literature.

A common approach begins with the diastereoselective synthesis of a functionalized trans-cyclooctene derivative. This can be achieved through methods such as the stereocontrolled 1,2-addition of nucleophiles to a precursor like trans-cyclooct-4-enone. Once a TCO derivative with a suitable functional group, such as a carboxylic acid, is prepared, it can be coupled to the PEG linker.

The subsequent step involves the introduction of the PEG4 spacer, which already contains a terminal functional group that can be converted to an NHS ester. The final step is the activation of the terminal carboxylic acid on the PEG linker using N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This forms the amine-reactive NHS ester, yielding the final this compound product.

Functionalization Protocols for Biomacromolecules

The dual reactivity of this compound makes it a versatile tool for the site-specific modification of complex biological molecules. lumiprobe.com The NHS ester allows for covalent attachment to biomacromolecules, while the TCO group is available for subsequent bioorthogonal ligation with a tetrazine-modified partner. conju-probe.com

This compound is widely used for the labeling of antibodies and other proteins. lumiprobe.combiocompare.com The NHS ester reacts efficiently with the primary amino groups found on the side chains of lysine (B10760008) residues and the N-terminus of the protein, forming stable amide bonds. lumiprobe.com This conjugation is typically performed under mild pH conditions to ensure the stability of the protein.

The general protocol involves dissolving the protein in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH between 7 and 9. The this compound, dissolved in a water-miscible organic solvent like DMSO or DMF, is then added to the protein solution. escholarship.org The reaction is allowed to proceed for a specific duration, either at room temperature or on ice, before being quenched by the addition of an amine-containing buffer like Tris-HCl. escholarship.org Excess, unreacted linker is then removed using techniques such as dialysis or size-exclusion chromatography. escholarship.org

| Parameter | Condition | Purpose |

|---|---|---|

| Protein Concentration | 1-10 mg/mL | To ensure efficient reaction kinetics. |

| Reaction Buffer | Amine-free buffer (e.g., PBS) | To prevent competition for the NHS ester. |

| pH | 7.0 - 9.0 | Optimal for amine reactivity while maintaining protein stability. |

| Molar Excess of NHS Ester | 10- to 100-fold | To drive the reaction towards completion. escholarship.org |

| Reaction Time | 30-60 minutes at room temperature or 2 hours on ice | To allow for sufficient conjugation without protein degradation. escholarship.org |

| Quenching Reagent | 1 M Tris-HCl, pH 8.0 | To stop the reaction by consuming unreacted NHS esters. escholarship.org |

The labeling of synthetic oligonucleotides and peptides with this compound follows a similar principle to protein conjugation. This process requires the biomolecule to first be synthesized with a primary amine functional group. genelink.combiosyn.com This is typically achieved by incorporating an amino-modifier during solid-phase synthesis, which can be placed at the 5'- or 3'-end, or internally within the sequence. genelink.com

The conjugation is a post-synthetic modification performed in solution. genelink.com The amine-modified oligonucleotide or peptide is dissolved in a suitable conjugation buffer, and the this compound is added. The reaction creates a stable amide bond, attaching the TCO-PEG4 moiety to the biomolecule. This strategy allows for the precise, site-specific incorporation of the TCO group for subsequent click chemistry applications. biosyn.com

| Parameter | Condition | Purpose |

|---|---|---|

| Biomolecule Prerequisite | Presence of a primary amine group | Required for reaction with the NHS ester. genelink.com |

| Conjugation Type | Post-synthetic, in solution | Manual attachment after oligonucleotide/peptide synthesis. genelink.com |

| Reaction Buffer | Sodium tetraborate (B1243019) or phosphate (B84403) buffer | To maintain an appropriate pH for the reaction. |

| pH | ~8.5 | To facilitate the nucleophilic attack of the amine on the NHS ester. |

| Purification | HPLC, precipitation, or size-exclusion chromatography | To remove unreacted NHS ester and unconjugated biomolecules. |

Engineering of this compound-Modified Advanced Architectures

The unique properties of this compound extend its application to the construction of more complex, higher-order molecular structures. Its ability to bridge biological molecules with synthetic scaffolds opens up possibilities in materials science and drug delivery.

While specific research detailing the use of this compound for dendrimer functionalization is not extensively documented, a general strategy can be proposed based on established chemistries. Dendrimers, particularly those with amine-terminated surfaces like poly(amidoamine) (PAMAM) dendrimers, present multiple primary amines that are ideal targets for NHS ester chemistry.

The functionalization would involve reacting the amine-terminated dendrimer with this compound in a suitable buffer. This would result in the covalent attachment of multiple TCO-PEG4 units to the dendrimer surface, creating a multivalent scaffold. The number of attached TCO groups could be controlled by adjusting the molar ratio of the linker to the dendrimer. Such TCO-functionalized dendrimers could then be used in applications requiring multivalent binding or the construction of complex, layered architectures through subsequent tetrazine ligation.

The modification of polymers with this compound is a key strategy for creating advanced functional materials. In one study, this linker was used in the development of a pretargeted theranostic copolymer for potential applications in ovarian cancer. This demonstrates the utility of this compound in creating complex polymer-based systems for targeted therapies.

Furthermore, the principles of NHS ester chemistry are widely applied in post-polymerization modification. Polymers synthesized with amine-pendant groups can be readily functionalized with this compound to introduce the TCO moiety for subsequent bioorthogonal reactions. This approach is valuable for creating polymer brushes and other polymer architectures with precisely controlled functionalities.

In the context of phospholipids (B1166683), while direct modification of phospholipids with this compound is less common, the linker can be used to conjugate proteins or other amine-containing molecules to lipid-based structures like liposomes. For instance, antibodies functionalized with TCO-PEG4-NHS ester can be attached to tetrazine-modified liposomes, a strategy employed in targeted drug delivery systems. nih.gov A branched version of the linker, N-(TCO)-N-bis(PEG4-NHS ester), also exists, which can be used to create more complex, branched polymer structures. broadpharm.com

Advanced Research Applications in Chemical Biology and Material Science

Functionalization of Engineered Systems

The versatility of TCO-PEG4-CH2 NHS ester extends beyond the labeling of individual biomolecules to the functionalization of larger, engineered systems. This enables the creation of sophisticated research tools with tailored properties and functionalities.

This compound can be used to modify the surface of nanoparticles, creating versatile platforms for a range of research applications. For example, amine-functionalized nanoparticles can be reacted with the NHS ester to introduce TCO groups onto their surface. These TCO-functionalized nanoparticles can then be conjugated with tetrazine-labeled biomolecules, such as targeting ligands or imaging agents.

This modular approach allows for the construction of multifunctional nanoparticle probes. The nanoparticle core can provide a scaffold for carrying a payload, while the surface-conjugated biomolecules can direct the nanoparticle to a specific biological target and facilitate detection. The PEG4 spacer in the linker helps to improve the colloidal stability of the nanoparticles and reduces non-specific interactions.

The ability to modify surfaces with biomolecules is crucial in the fields of tissue engineering and regenerative medicine. This compound provides a means to functionalize the surface of biomaterials and hydrogels that possess amine groups. By reacting the NHS ester with the material's surface, a layer of TCO groups can be introduced.

These TCO-functionalized surfaces can then be used to immobilize tetrazine-modified peptides, proteins, or other bioactive molecules. This allows for precise control over the surface chemistry of the biomaterial, enabling researchers to create environments that can, for example, promote cell adhesion, guide cell differentiation, or mimic the natural extracellular matrix. The bioorthogonal nature of the TCO-tetrazine ligation ensures that the immobilization process does not damage the delicate bioactive molecules.

Design of Advanced Conjugates for Targeted Molecular Research

This compound is a key component in the design of advanced conjugates for targeted molecular research, including the synthesis of antibody-drug conjugates (ADCs) and PROTAC (PROteolysis TArgeting Chimera) molecules for research purposes. targetmol.comimmunomart.com In the context of ADC research, this linker can be used to attach a cytotoxic drug to an antibody that specifically targets cancer cells. chemimpex.com The NHS ester allows for conjugation to the antibody, and the TCO group provides a reactive handle for the subsequent attachment of a tetrazine-modified drug molecule.

Antibody-Conjugate Research (e.g., Antibody-Oligonucleotide Conjugates)

The heterobifunctional linker, this compound, plays a pivotal role in the construction of antibody conjugates, particularly antibody-oligonucleotide conjugates (AOCs). Its architecture, featuring a trans-cyclooctene (B1233481) (TCO) group and an N-hydroxysuccinimide (NHS) ester, allows for a sequential and controlled conjugation process. The NHS ester facilitates the initial attachment of the linker to the antibody, while the TCO moiety serves as a reactive handle for the subsequent bioorthogonal ligation of an oligonucleotide.

The primary function of the NHS ester is to form a stable amide bond with primary amine groups present on the surface of antibodies, typically the ε-amino groups of lysine (B10760008) residues. This reaction is efficient under mild pH conditions, preserving the structural integrity and biological activity of the antibody. The inclusion of a polyethylene (B3416737) glycol (PEG4) spacer is crucial as it enhances the water solubility of the conjugate, reduces potential aggregation, and minimizes steric hindrance between the antibody and the oligonucleotide. vectorlabs.combiocompare.combroadpharm.com

Once the antibody is functionalized with the TCO group, the oligonucleotide, which has been separately modified with a complementary tetrazine molecule, can be introduced. The TCO and tetrazine moieties react via an inverse electron-demand Diels-Alder (IEDDA) cycloaddition, a type of click chemistry known for its exceptionally fast reaction kinetics and high specificity. conju-probe.comlumiprobe.com This bioorthogonal reaction proceeds efficiently in aqueous environments and does not interfere with biological functionalities, making it ideal for creating complex biomolecular conjugates. conju-probe.com

Recent research has explored the use of such linkers in the development of antibody-siRNA conjugates. broadpharm.com These studies aim to understand the structure-activity relationships of AOCs, evaluating how different bioconjugation strategies impact their efficacy and therapeutic potential. broadpharm.com The precise control over conjugation site and stoichiometry afforded by linkers like this compound is critical in these investigations.

| Feature | Description | Reference |

| Functional Group 1 | N-hydroxysuccinimide (NHS) ester | lumiprobe.com |

| Functional Group 2 | Trans-cyclooctene (TCO) | lumiprobe.com |

| Spacer | 4-unit polyethylene glycol (PEG4) | vectorlabs.com |

| Reaction with Antibody | NHS ester reacts with primary amines (e.g., lysine) to form a stable amide bond. | biocompare.comlumiprobe.com |

| Reaction with Oligonucleotide | TCO group reacts with a tetrazine-modified oligonucleotide via inverse electron-demand Diels-Alder cycloaddition. | conju-probe.combiosyn.com |

| Key Advantages | High reaction speed, specificity, biocompatibility, enhanced solubility, and reduced steric hindrance. | vectorlabs.comconju-probe.com |

Proteolysis-Targeting Chimeras (PROTACs) in Protein Degradation Research

This compound has emerged as a valuable tool in the rapidly advancing field of targeted protein degradation, specifically in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). targetmol.comimmunomart.commedchemexpress.commedchemexpress.com PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. medchemexpress.com

The structure of a PROTAC consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. This compound serves as a versatile component for constructing this linker. medchemexpress.commedchemexpress.com

In a common strategy for PROTAC synthesis, one of the ligands (either for the target protein or the E3 ligase) is functionalized with an amine group. The this compound can then be reacted with this amine via its NHS ester group to form a stable amide bond. This step attaches the TCO-PEG4 moiety to the first ligand. The other ligand is separately modified with a tetrazine group. The final step in the PROTAC assembly involves the highly efficient and specific TCO-tetrazine click reaction to connect the two ligand-linker fragments.

| Component | Role in PROTAC Synthesis | Reference |

| This compound | A PEG-based PROTAC linker component. | medchemexpress.commedchemexpress.com |

| NHS ester | Reacts with an amine-functionalized ligand (for target protein or E3 ligase). | lumiprobe.com |

| TCO group | Reacts with a tetrazine-functionalized ligand in the final assembly step. | medchemexpress.com |

| PEG4 Spacer | Provides linker flexibility and improves solubility. | axispharm.com |

| Resulting PROTAC | A heterobifunctional molecule that induces targeted protein degradation. | medchemexpress.com |

Pretargeted Imaging Strategies Utilizing TCO-Tetrazine Ligation

Pretargeted imaging represents a sophisticated approach in molecular imaging that aims to improve the target-to-background signal ratio and reduce the radiation dose to non-target tissues. nih.gov The TCO-tetrazine ligation, facilitated by linkers such as this compound, is exceptionally well-suited for this strategy due to its unparalleled reaction speed and bioorthogonality. nih.govinterchim.fr

The pretargeting strategy involves a two-step process. In the first step, a targeting molecule, such as an antibody specific for a tumor antigen, is conjugated with this compound. nih.gov The NHS ester reacts with the antibody's primary amines, attaching the TCO moiety to it. This TCO-functionalized antibody is then administered to the subject and allowed to accumulate at the target site (e.g., a tumor) while the unbound antibody is cleared from circulation. nih.gov

In the second step, a small, radiolabeled imaging probe carrying a tetrazine group is administered. nih.gov This tetrazine probe circulates through the body and, upon encountering the TCO-functionalized antibody at the target site, undergoes a rapid in vivo click reaction. nih.govmdpi.com This ligation covalently attaches the radioisotope to the antibody, leading to a high concentration of the imaging agent at the target. Unreacted tetrazine probe is quickly cleared from the body due to its small size, resulting in a high-contrast image. nih.gov

The extremely fast kinetics of the TCO-tetrazine reaction are a significant advantage for in vivo applications, as the ligation can occur efficiently even at the low concentrations typical of molecular imaging agents. conju-probe.comnih.gov This approach allows for the use of short-lived radioisotopes, such as fluorine-18, which is beneficial for reducing the patient's radiation exposure. nih.gov Preclinical studies have successfully demonstrated the feasibility of this two-step pretargeted immuno-PET imaging for visualizing tumors. nih.govnih.gov

| Step | Description | Key Features | Reference |

| 1. Antibody Modification | An antibody is conjugated with this compound. | The NHS ester forms a stable bond with the antibody. | lumiprobe.com |

| 2. Administration & Accumulation | The TCO-functionalized antibody is administered and allowed to accumulate at the target site while unbound antibody clears. | Improves targeting specificity. | nih.gov |

| 3. Probe Administration | A small, radiolabeled tetrazine probe is administered. | The probe has rapid pharmacokinetics. | nih.gov |

| 4. In Vivo Ligation | The tetrazine probe rapidly and specifically reacts with the TCO-antibody at the target site. | Utilizes the fast kinetics of the inverse electron-demand Diels-Alder reaction. | nih.govmdpi.com |

| 5. Imaging | The target site is imaged with high contrast due to localized radioactivity and low background signal. | Reduces radiation dose to non-target tissues and allows for the use of short-lived radioisotopes. | nih.gov |

Compound Name Reference Table

| Abbreviation/Common Name | Full Chemical Name |

| This compound | (E)-cyclooct-4-en-1-yl (2-(2,5-dioxopyrrolidin-1-yl)ethyl) succinate |

| AOC | Antibody-Oligonucleotide Conjugate |

| PROTAC | Proteolysis-Targeting Chimera |

| TCO | Trans-cyclooctene |

| NHS | N-hydroxysuccinimide |

| PEG | Polyethylene glycol |

| siRNA | Small interfering RNA |

| PET | Positron Emission Tomography |

| Tz | Tetrazine |

| NOTA | 1,4,7-triazacyclononane-1,4,7-triacetic acid |

| Al[18F] | Aluminum fluoride-18 |

| CA19.9 | Carbohydrate antigen 19.9 |

| IgG | Immunoglobulin G |

| HRP | Horseradish peroxidase |

| DFO | Desferrioxamine |

| [89Zr] | Zirconium-89 |

| mAb | Monoclonal antibody |

Methodological Considerations and Optimization in Tco Peg4 Ch2 Nhs Ester Applications

Optimization of Conjugation Reaction Parameters

The covalent linkage of TCO-PEG4-CH2 NHS ester to primary amines on biomolecules is influenced by several critical factors, including the choice of solvent, the pH of the reaction medium, the ratio of reactants, and the duration of the reaction.

The selection of an appropriate solvent system and the stringent management of pH are paramount for maximizing the efficiency of the conjugation reaction. The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis, a competing reaction that becomes more pronounced at higher pH values. lumiprobe.comthermofisher.comescholarship.org Conversely, acidic conditions (low pH) lead to the protonation of primary amines on the target biomolecule, rendering them non-nucleophilic and thus unreactive towards the NHS ester. lumiprobe.cominterchim.fr

An optimal pH range for NHS ester conjugations is generally between 7.2 and 9.0, with a more refined optimal range often cited as pH 8.3-8.5. lumiprobe.comthermofisher.cominterchim.frinterchim.frmedium.com This slightly basic environment provides a balance between maintaining the nucleophilicity of the primary amines and minimizing the rate of NHS ester hydrolysis. thermofisher.comescholarship.org The half-life of an NHS ester can decrease dramatically from several hours at pH 7 to mere minutes at pH 8.6, underscoring the criticality of pH control. thermofisher.comescholarship.org

Commonly used buffers that are compatible with this pH range include phosphate (B84403), borate (B1201080), and carbonate/bicarbonate buffers. lumiprobe.comthermofisher.comtocris.com It is crucial to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the target molecule for reaction with the NHS ester, thereby reducing the conjugation yield. thermofisher.comtocris.combroadpharm.com However, these amine-containing buffers can be useful for quenching the reaction once the desired incubation period is complete. interchim.frtocris.com

Due to the limited aqueous solubility of many NHS esters, a water-miscible organic co-solvent is often required to dissolve the this compound before its addition to the aqueous buffered solution of the biomolecule. thermofisher.comescholarship.org The most frequently recommended solvents are anhydrous dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). lumiprobe.comtocris.combroadpharm.comfurthlab.xyz It is imperative to use high-quality, amine-free DMF, as any degradation to dimethylamine (B145610) can introduce a reactive species that consumes the NHS ester. lumiprobe.com Typically, the NHS ester is first dissolved in a small volume of the organic solvent (e.g., 1/10th of the total reaction volume) and then added to the buffered biomolecule solution. lumiprobe.cominterchim.fr The final concentration of the organic solvent in the reaction mixture should be kept low, generally not exceeding 10%, to avoid denaturation of the target protein. broadpharm.com

Table 1: Recommended Reaction Buffers and Solvents

| Parameter | Recommendation | Rationale | Citations |

|---|---|---|---|

| Reaction pH | 7.2 - 9.0 (Optimal: 8.3 - 8.5) | Balances amine nucleophilicity and NHS ester hydrolysis rate. | lumiprobe.comthermofisher.cominterchim.frinterchim.fr |

| Compatible Buffers | Sodium Bicarbonate (0.1 M), Phosphate Buffer (0.1 M), Borate Buffer (50 mM), Carbonate Buffer (100 mM) | Maintain optimal pH without interfering with the reaction. | lumiprobe.comthermofisher.comtocris.comsigmaaldrich.com |

| Incompatible Buffers | Tris, Glycine, or other primary amine-containing buffers | Compete with the target molecule for the NHS ester. | thermofisher.comtocris.combroadpharm.com |

| Reagent Solvents | Anhydrous Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Dissolves the water-insoluble this compound. | lumiprobe.comtocris.combroadpharm.comfurthlab.xyz |

The molar ratio of this compound to the target biomolecule is a key determinant of the final degree of labeling (DOL). A molar excess of the NHS ester is typically used to drive the reaction towards the desired product. furthlab.xyz The specific ratio must be optimized for each application, as it depends on the concentration and number of available primary amines on the target molecule. tocris.com Common starting points for optimization involve using a 10- to 30-fold molar excess of the NHS ester. interchim.frbroadpharm.comescholarship.org For instance, protocols for labeling antibodies might suggest trying ratios of 3:1, 9:1, and 15:1 (ester:antibody) to determine the optimal condition. furthlab.xyz In some cases, much higher excesses, up to 100-fold, have been explored. escholarship.org

Reaction duration is interdependent with other parameters like temperature and pH. Conjugations are often carried out for 30 to 60 minutes at room temperature or for longer periods (e.g., 2 to 4 hours, or even overnight) at 4°C or on ice. thermofisher.cominterchim.frbroadpharm.comfurthlab.xyz Shorter incubation times at room temperature (e.g., 60 minutes) are common, while incubation on ice may be extended to 2 hours or more. interchim.frbroadpharm.comfurthlab.xyz The reaction can be terminated by adding an amine-containing quenching buffer, such as Tris-HCl or glycine, to a final concentration of 50-100 mM, which consumes any unreacted NHS ester. interchim.frtocris.com

Table 2: Typical Stoichiometric Ratios and Reaction Times

| Target Molecule | Molar Excess of NHS Ester (Ester:Molecule) | Reaction Time | Temperature | Citations |

|---|---|---|---|---|

| General Proteins/Antibodies | 10:1 to 30:1 | 30 - 60 minutes | Room Temperature | interchim.frbroadpharm.comescholarship.org |

| General Proteins/Antibodies | 20:1 | 1 - 2 hours | Room Temperature or 4°C | interchim.frbroadpharm.com |

| Antibodies | 3:1, 9:1, 15:1 (for optimization) | 1 hour | Room Temperature | tocris.comfurthlab.xyz |

| Antibodies | 10:1, 30:1, 100:1 | 3 hours | Room Temperature | escholarship.org |

| Oligonucleotides | Variable (concentration-dependent) | 4 hours to overnight | Room Temperature or on ice | interchim.fr |

Analytical Techniques for Conjugation Characterization

Following the conjugation reaction, it is essential to validate the formation of the desired product and assess the efficiency of the reaction. This involves both confirming the identity of the conjugate and purifying it from unreacted starting materials.

Spectroscopic techniques are indispensable for confirming the successful conjugation of the TCO-PEG4-CH2 moiety to the target biomolecule. Mass spectrometry (MS), particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), is a powerful tool for determining the molecular weight of the resulting conjugate. escholarship.org By comparing the mass spectrum of the unmodified biomolecule with that of the reaction product, one can determine the number of TCO-PEG4-CH2 linkers attached, providing a direct measure of the degree of labeling. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural confirmation, although its application is more common for smaller molecule conjugations or for characterizing the linker itself. lumiprobe.com For larger biomolecules like proteins, UV-Vis spectrophotometry provides a simpler, albeit less direct, method for assessing conjugation. For example, a NanoDrop spectrophotometer can be used to measure the absorbance of the purified conjugate solution at 280 nm to determine the protein concentration. escholarship.orgfurthlab.xyz

Purification is a critical step to remove excess, unreacted this compound and reaction byproducts like N-hydroxysuccinimide. interchim.frinterchim.fr The choice of purification method depends on the size and properties of the biomolecule. For macromolecules such as proteins and antibodies, size-exclusion chromatography (SEC), also known as gel filtration, is the most common and effective technique. lumiprobe.cominterchim.frinterchim.fr Pre-packed spin desalting columns (e.g., Zeba™ Spin Desalting Columns) offer a rapid and convenient method for buffer exchange and removal of small molecule impurities from protein samples. interchim.frescholarship.orgfurthlab.xyz

For smaller molecules like oligonucleotides, purification might involve methods like precipitation. sigmaaldrich.com High-Performance Liquid Chromatography (HPLC) is another powerful tool for both purification and analysis. nih.gov The purity of the final conjugate can be assessed by HPLC, often showing a shift in retention time compared to the starting materials. lumiprobe.comchemimpex.com The conjugation efficiency can be calculated by analyzing the purified product, for example, by comparing the amount of recovered conjugate to the initial amount of the limiting reactant. Studies have reported conjugation efficiencies of approximately 65-85% for the modification of single-domain antibodies with TCO-PEG4-NHS ester and related compounds. nih.gov

Strategies for Enhancing Bioconjugate Stability and Functional Yield

The ultimate goal of bioconjugation is to produce a stable, functional molecule. The design of the this compound incorporates features to aid this, and proper handling ensures the preservation of function.

The inclusion of the hydrophilic tetraethylene glycol (PEG4) spacer is a key design feature that enhances both the stability and functional yield of the final bioconjugate. interchim.frlumiprobe.com This PEG linker imparts several beneficial properties:

Increased Water Solubility: The PEG chain improves the solubility of the often-hydrophobic TCO moiety and the resulting conjugate in aqueous buffers, which is crucial for biological applications. interchim.frmedium.comescholarship.org

Reduced Aggregation: By increasing the hydrophilicity of the labeled molecule, the PEG spacer helps to prevent the aggregation of proteins that can occur upon modification with more hydrophobic linkers. interchim.frmedium.com

Minimized Steric Hindrance: The long and flexible nature of the PEG4 spacer arm provides distance between the biomolecule and the reactive TCO group. interchim.frmedium.comlumiprobe.com This separation minimizes the risk of the TCO moiety interacting with the biomolecule's surface or burying itself within hydrophobic pockets, thereby maintaining its accessibility for subsequent click chemistry reactions and preserving the biological activity of the protein. escholarship.orgbiocompare.com

Research has demonstrated that incorporating a PEG chain can significantly improve the functional reactivity of TCO-modified antibodies. escholarship.org One study found that the reactivity of a TCO-conjugated antibody increased more than four-fold with the inclusion of a 4-unit PEG chain compared to a non-pegylated TCO linker. escholarship.org

Proper storage and handling of the this compound reagent are also critical for preserving its reactivity. The compound is moisture-sensitive and should be stored at -20°C under desiccated conditions. broadpharm.comlumiprobe.combroadpharm.com Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation, which can cause hydrolysis of the reactive NHS ester. broadpharm.comfurthlab.xyz Stock solutions of the reagent are generally not recommended; it should be dissolved immediately prior to use. broadpharm.com

Future Directions and Emerging Research Avenues

Innovations in Linker Design and Bioorthogonal Chemistries

The core of TCO-PEG4-CH2 NHS ester's utility lies in the inverse-electron-demand Diels-Alder (IEDDA) reaction between the TCO group and a tetrazine partner. medchemexpress.cn This reaction is noted for its exceptionally fast kinetics, often described as the fastest bioorthogonal ligation available. nih.govconju-probe.combroadpharm.com Future research is focused on further refining the components of this linker to enhance performance for specific applications.

Optimizing the TCO Core: The reactivity of the TCO group can be modulated by introducing electron-donating groups or by increasing ring strain, which decreases the energy gap between its highest occupied molecular orbital (HOMO) and the tetrazine's lowest unoccupied molecular orbital (LUMO). mdpi.com Researchers are developing novel TCO analogs with even faster reaction rates. For instance, conformationally strained TCOs, such as sTCO, have been shown to have rate constants as high as 3.3 x 10^6 M⁻¹s⁻¹. thno.org Conversely, for applications requiring controlled release rather than stable conjugation, "click-to-release" TCO linkers are being engineered. chemrxiv.orgresearchgate.net These linkers undergo cleavage upon reaction with a tetrazine, releasing a payload in a triggered manner. google.com

Modifying the PEG Spacer: The PEG4 spacer in the linker enhances aqueous solubility and provides a flexible connection that minimizes steric hindrance during conjugation. vectorlabs.comvectorlabs.com Innovations in this area involve creating linkers with varying PEG lengths to precisely control the distance between conjugated molecules. This is critical in applications like PROTACs (PROteolysis TArgeting Chimeras) and molecular imaging, where spatial orientation is key. medchemexpress.comprecisepeg.com Furthermore, incorporating PEG chains can improve the functional yield of antibody conjugations by preventing the hydrophobic TCO group from burying itself within the antibody structure. escholarship.org

Advancing Tetrazine Partners: The kinetics of the ligation are also dependent on the tetrazine component. Electron-withdrawing groups on the tetrazine ring can increase the reaction rate. nih.gov Research into novel tetrazine structures, including highly reactive hydrogen-substituted and di-2-pyridyl-s-tetrazines, continues to push the boundaries of reaction speed and stability, enabling ligations at very low concentrations. nih.goviris-biotech.de

| Component | Innovation Focus | Objective | Example / Finding |

|---|---|---|---|

| TCO (trans-cyclooctene) | Increased Ring Strain | Accelerate reaction kinetics | Conformationally strained sTCO derivatives achieve rate constants up to 3.3 x 10^6 M⁻¹s⁻¹. thno.org |

| TCO (trans-cyclooctene) | Cleavable Constructs | Triggered payload release | Development of "click-to-release" TCOs for drug delivery applications. chemrxiv.orgresearchgate.net |

| PEG Linker | Variable Length | Optimize spatial orientation and solubility | Longer PEG chains can improve the functional yield of antibody-TCO conjugations. escholarship.org |

| Tetrazine Partner | Electronic Modification | Enhance reaction speed and stability | Hydrogen-substituted tetrazines can achieve reaction kinetics up to 30,000 M⁻¹s⁻¹. iris-biotech.de |

Expansion into Novel Research Disciplines

The robust and versatile nature of the TCO-tetrazine ligation, facilitated by linkers like this compound, is driving its adoption in a growing number of research fields beyond traditional protein labeling.

Pretargeted Imaging and Theranostics: In nuclear medicine, a "pretargeting" strategy is gaining traction. This involves administering a TCO-modified antibody that binds to a target, such as a tumor. After the antibody has cleared from circulation, a radiolabeled tetrazine is administered, which rapidly "clicks" to the TCO-antibody, allowing for high-contrast imaging or targeted radiotherapy. mdpi.comacs.org This approach has been successfully demonstrated in animal models for PET (Positron Emission Tomography) imaging and is being explored for delivering radionuclides like ¹⁸F and ¹¹¹In. thno.orgnih.govmdpi.com

Drug Delivery and Activation: The "click-to-release" systems are being actively investigated for targeted drug delivery. A TCO-linked prodrug can be attached to a targeting molecule, like an antibody. Upon reaching the target site, a systemically administered tetrazine can trigger the release of the active drug, minimizing off-target effects. researchgate.net

Materials Science and Nanotechnology: The efficiency of the TCO-tetrazine reaction is ideal for the surface functionalization of nanoparticles and polymers. This allows for the construction of complex, multifunctional materials for diagnostics and targeted therapies. For example, researchers have developed TCO-functionalized polymeric nanoparticles for pretargeted imaging applications. acs.org

Methodological Advancements for High-Throughput and In Vitro Systems

The speed and efficiency of the TCO-tetrazine reaction make it highly suitable for modern, high-throughput methodologies and advanced in vitro models.

High-Throughput Screening (HTS): The rapid and clean nature of the ligation allows for its integration into HTS platforms for drug discovery and diagnostics. For example, it can be used to quickly label cells or proteins in multi-well plate formats for subsequent analysis by flow cytometry or high-content imaging.

Advanced In Vitro Models: The biocompatibility of the reaction is a significant advantage for use in complex cellular systems. conju-probe.com Researchers are applying this compound and similar linkers to label and track molecules in 3D cell cultures, organoids, and lab-on-a-chip systems. This enables the study of biological processes in environments that more closely mimic in vivo conditions, providing more relevant data for drug development and disease modeling. The ability to perform the ligation in cell media and even cell lysate highlights its robustness for these sophisticated in vitro applications. nih.gov

| Compound Name |

|---|

| This compound |

| trans-cyclooctene (B1233481) (TCO) |

| N-hydroxysuccinimide (NHS) ester |

| polyethylene (B3416737) glycol (PEG) |

| Tetrazine |

| sTCO (strained TCO) |

| di-2-pyridyl-s-tetrazine |

Q & A

Q. What is the mechanistic role of the PEG4 spacer in TCO-PEG4-CH2 NHS ester during protein conjugation?

The PEG4 spacer enhances water solubility and reduces steric hindrance during ligation with tetrazines, enabling efficient bioorthogonal click chemistry . The extended hydrophilic chain (29 Å) minimizes spatial constraints, particularly when conjugating large biomolecules like antibodies. For experimental validation, use dynamic light scattering (DLS) to compare hydrodynamic radii of conjugated vs. unconjugated proteins to confirm reduced aggregation .

Q. How do reaction conditions (pH, temperature) influence NHS ester stability and conjugation efficiency?

NHS esters hydrolyze rapidly in aqueous solutions (t1/2 ~1–4 hours at pH 7–8). Buffer systems like PBS (pH 7.4) or HEPES (pH 8.5) are optimal for amine coupling. Conduct time-course experiments using UV-Vis spectroscopy (λ = 260–280 nm) to monitor hydrolysis rates and adjust reaction times accordingly . Pre-chill reagents to 4°C to slow hydrolysis during setup.

Q. What methods validate successful conjugation of this compound to primary amines?

- SDS-PAGE : Detect shifts in protein molecular weight post-conjugation.

- MALDI-TOF MS : Confirm mass addition (~514 Da for TCO-PEG4-CH2) .

- Fluorescent tetrazine probes : Use Cy5-tetrazine for click chemistry validation via fluorescence gel imaging .

Advanced Research Questions

Q. How to resolve contradictions in reported reaction yields between this compound and alternative linkers (e.g., DBCO-PEG4-NHS)?

Contradictions often arise from differences in tetrazine reactivity (second-order rate constants: TCO > DBCO) or PEG spacer length. Design a comparative study:

- Use LC-MS to quantify unreacted NHS ester post-conjugation.

- Normalize yields to amine accessibility (e.g., via Ellman’s assay for free thiols) .

- Reference kinetic data from SPR (surface plasmon resonance) to compare binding efficiencies .

Q. What experimental strategies mitigate steric hindrance in multi-site protein labeling with this compound?

- Site-directed mutagenesis : Introduce surface-exposed lysine residues to improve NHS ester accessibility .

- Dual-labeling workflows : Use orthogonal click chemistry pairs (e.g., TCO/tetrazine + azide/DBCO) to avoid cross-reactivity .

- Size-exclusion chromatography (SEC) : Separate overlabeled aggregates from mono-conjugated species .

Q. How to optimize storage stability of this compound for long-term experiments?

- Lyophilization : Store desiccated aliquots at -20°C (avoid freeze-thaw cycles).

- Stability assays : Use HPLC to monitor degradation (retention time shifts) and NMR (1H, δ 6.5–7.5 ppm for TCO integrity) .

- Argon atmosphere : Minimize oxidation during reconstitution .

Methodological Considerations

- Data Contradiction Analysis : If conflicting solubility data arise (e.g., "oil" vs. "liquid" in vendor descriptions ), perform differential scanning calorimetry (DSC) to assess crystallinity and solvent compatibility.

- Systematic Reviews : Apply PICO(T) frameworks to structure literature searches (e.g., Population: antibodies; Intervention: This compound; Comparison: alternative linkers; Outcome: conjugation efficiency) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.